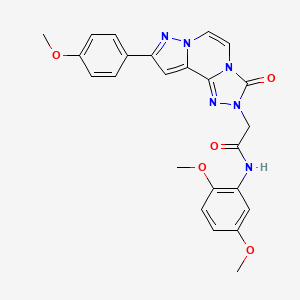

![molecular formula C20H22N4O B2867189 3-(1H-benzimidazol-1-yl)-N'-{(E)-[4-(propan-2-yl)phenyl]methylidene}propanehydrazide CAS No. 518018-75-2](/img/structure/B2867189.png)

3-(1H-benzimidazol-1-yl)-N'-{(E)-[4-(propan-2-yl)phenyl]methylidene}propanehydrazide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

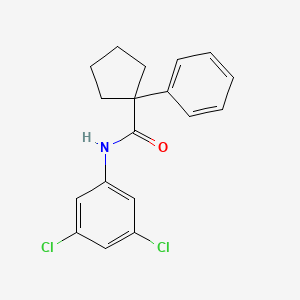

The compound “3-(1H-benzimidazol-1-yl)-N’-{(E)-[4-(propan-2-yl)phenyl]methylidene}propanehydrazide” is a benzimidazole derivative. Benzimidazoles are a class of heterocyclic aromatic organic compounds that are structurally similar to benzene and imidazole . They have a wide range of applications and are used in the synthesis of various drugs .

Molecular Structure Analysis

The molecular structure of this compound would include a benzimidazole core, which is a fused benzene and imidazole ring. It also appears to have a propan-2-yl (isopropyl) group and a phenyl group attached to the benzimidazole core .Chemical Reactions Analysis

Benzimidazoles are known to undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and coordination reactions . The specific reactions that this compound would undergo would depend on the other functional groups present in the molecule .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. In general, benzimidazoles are solid at room temperature and have a high melting point . They are also generally stable under normal conditions .科学的研究の応用

Anticancer Properties

Benzimidazole derivatives have been synthesized and evaluated for their anticancer activities. For instance, certain synthesized compounds showed significant activity against breast cancer cell lines, while others were moderately active, highlighting their potential in cancer treatment research.

Supramolecular Chemistry

Research involving benzimidazole derivatives has led to the synthesis of cocrystals with aromatic carboxylic acids. These studies not only contribute to the understanding of supramolecular interactions through hydrogen bonding and π–π interactions but also enhance the development of materials with potential applications in drug formulation and materials science.

Antibacterial Activity

The synthesis of benzimidazole derivatives that exhibit antibacterial activity presents a promising avenue for developing new antimicrobials. Some derivatives have shown significant antibacterial activity, suggesting their potential use in combating bacterial infections.

Synthesis Methods

Innovative synthesis methods for benzimidazole derivatives, such as microwave techniques, have been developed to improve efficiency and yield. These methods contribute to the field of organic chemistry by providing more sustainable and cost-effective approaches to compound synthesis.

Antioxidant Properties

Some benzimidazole derivatives have been synthesized and shown to possess antioxidant properties, indicating their potential application in preventing oxidative stress-related diseases. This research contributes to the development of new antioxidant agents that could be beneficial in various health applications.

Corrosion Inhibition

Benzimidazole derivatives have been studied for their corrosion inhibition properties on metals in acidic environments. Such studies are crucial for developing new materials that can protect industrial equipment and infrastructure from corrosion, thereby extending their lifespan and reducing maintenance costs.

Neurodegenerative Disease Research

Research into new Schiff bases derived from benzimidazole compounds aims at finding treatments for neurodegenerative diseases like Alzheimer's. These studies involve bioinformatic and cheminformatic approaches to evaluate the compounds' drug-likeness and potential therapeutic targets, highlighting the interdisciplinary nature of modern pharmaceutical research.

For more in-depth information on these research topics and to explore the wide range of scientific applications of benzimidazole derivatives and related compounds, the following references provide detailed insights:

作用機序

将来の方向性

特性

IUPAC Name |

3-(benzimidazol-1-yl)-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O/c1-15(2)17-9-7-16(8-10-17)13-22-23-20(25)11-12-24-14-21-18-5-3-4-6-19(18)24/h3-10,13-15H,11-12H2,1-2H3,(H,23,25)/b22-13+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRBYEBNJNHUNQN-LPYMAVHISA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C=NNC(=O)CCN2C=NC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=CC=C(C=C1)/C=N/NC(=O)CCN2C=NC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]-4-nitrobenzamide](/img/structure/B2867109.png)

![(Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-6-(2-oxopropoxy)benzofuran-3(2H)-one](/img/structure/B2867119.png)

![1-(2,4-difluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2867121.png)

![Methyl 4-[(3-methoxy-3-oxopropyl)thio]-3-nitrobenzoate](/img/structure/B2867124.png)

![6-(4-Chlorophenyl)-4,7-dimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![Ethyl 1-{[5-(butyrylamino)-2-piperazin-1-ylpyridin-3-yl]carbonyl}piperidine-4-carboxylate](/img/structure/B2867127.png)